
Decanonaene-1,10-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanonaene-1,10-dithione is an organic compound characterized by its unique structure, which includes two sulfur atoms in a dithio configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanonaene-1,10-dithione can be synthesized through the reaction of decanonaene with sulfur sources under specific conditions. One common method involves the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically occurs in a solvent such as ethanol or water, and the conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Decanonaene-1,10-dithione undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, NaBH4, LiAlH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Decanonaene-1,10-dithione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Decanonaene-1,10-dithione involves its ability to interact with various molecular targets. The compound can act as an electron acceptor, forming complexes with electron-rich moieties such as dithiolene ligands or metal centers . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithianes: Similar in structure but differ in the position of sulfur atoms.
1,3-Dithiolanes: Another related compound with a slightly different ring structure.
Dithione Ligands: Known for their electron-deficient nature and ability to form coordination complexes.
Uniqueness: Decanonaene-1,10-dithione is unique due to its specific dithio configuration and its ability to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
628315-44-6 |
|---|---|
Molekularformel |
C10S2 |
Molekulargewicht |
184.2 g/mol |
InChI |
InChI=1S/C10S2/c11-9-7-5-3-1-2-4-6-8-10-12 |
InChI-Schlüssel |
RIOXZZRQAMVSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=C=C=C=C=S)=C=C=C=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
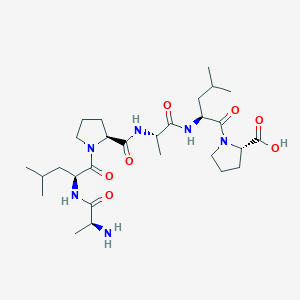
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
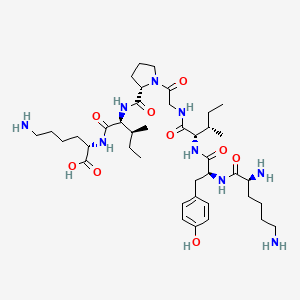
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
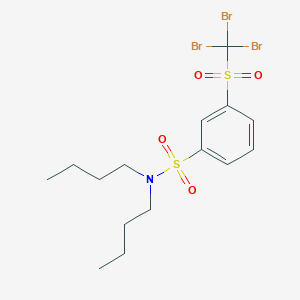
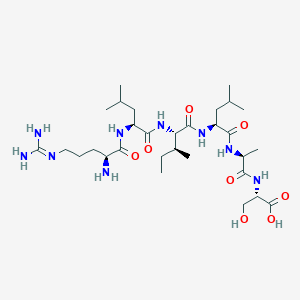
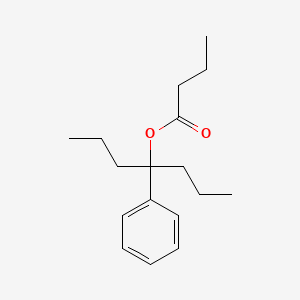
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
